Biotin-PEG2-C1-aldehyde

PROTAC linker design bioconjugation spacer optimization steric hindrance minimization

Biotin-PEG2-C1-aldehyde is a heterobifunctional PEG linker for PROTAC synthesis and site-specific biotinylation. Its compact PEG2 spacer ensures minimal steric bulk, while the terminal aldehyde enables chemoselective conjugation under mild conditions. Ideal for oriented antibody immobilization and labeling in acidic buffers where NHS esters fail.

Molecular Formula C16H27N3O5S
Molecular Weight 373.5 g/mol
Cat. No. B8103958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-C1-aldehyde
Molecular FormulaC16H27N3O5S
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCC=O)NC(=O)N2
InChIInChI=1S/C16H27N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h6,12-13,15H,1-5,7-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1
InChIKeyLGRDOHFIXUPJTQ-YDHLFZDLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-PEG2-C1-aldehyde: PEG-Based PROTAC Linker and Bioconjugation Reagent with Defined Aldehyde Functionality


Biotin-PEG2-C1-aldehyde (CAS: 2408505-11-1, MW: 373.47 g/mol, C16H27N3O5S) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a terminal D-biotin moiety for high-affinity streptavidin/avidin binding and a terminal aldehyde group for covalent conjugation via reductive amination or oxime/hydrazone formation . The molecule incorporates a short PEG2 spacer that connects biotin to a C1-aldehyde terminal group, and is marketed primarily as a PROTAC (PROteolysis TArgeting Chimera) linker component . Purity specifications from commercial sources typically report ≥95% to ≥98% by HPLC .

Why Biotin-PEG2-C1-aldehyde Cannot Be Casually Substituted: Linker Length, Aldehyde Reactivity, and Site-Specific Conjugation Requirements


Substituting Biotin-PEG2-C1-aldehyde with an alternative biotin-PEG-aldehyde variant or a different biotinylation reagent class risks compromising experimental outcomes due to three non-interchangeable parameters: (i) PEG chain length directly determines hydrodynamic radius, steric accessibility, and aqueous solubility—a PEG2 spacer (2 ethylene glycol units) yields a compact molecular footprint suitable for close-proximity labeling, whereas longer PEG variants (e.g., PEG4, PEG8, PEG12) introduce extended flexibility and altered binding kinetics that may be suboptimal for sterically constrained targets [1]; (ii) the terminal aldehyde group enables chemoselective ligation to aminooxy or hydrazide functionalities under mild conditions (pH 5-9) and can react with protonated amines at acidic pH (~4) where NHS esters are ineffective, a distinction critical for certain site-specific biotinylation protocols [2]; (iii) C1-aldehyde nomenclature indicates a terminal aldehyde directly attached to a single carbon spacer, distinguishing it from aryl-aldehyde derivatives that exhibit different conjugation kinetics and hydrolytic stability profiles [3]. Generic substitution without verifying these parameters may introduce unintended steric hindrance, altered conjugation efficiency, or failed binding to streptavidin-functionalized surfaces.

Biotin-PEG2-C1-aldehyde Quantitative Differentiation: Comparative Evidence for Procurement Decision-Making


PEG2 Linker Length Confers Compact Molecular Architecture and Reduced Steric Hindrance Relative to PEG3 and Longer PEG Variants

Biotin-PEG2-C1-aldehyde features a PEG2 spacer (approximately 2 ethylene glycol units), which provides a compact molecular architecture compared to longer PEG variants such as PEG3, PEG4, or PEG24 . The PEG2 chain length is specifically suited for applications requiring close proximity between the biotin capture moiety and the conjugated target molecule, as longer PEG chains introduce greater flexibility and increased hydrodynamic radius that may be disadvantageous in sterically constrained systems [1]. Class-level guidance from PEG linker selection resources indicates that short PEG chains (2-6 units) are advantageous for applications where minimal steric hindrance and close-proximity labeling are required [2].

PROTAC linker design bioconjugation spacer optimization steric hindrance minimization

Aldehyde Functional Group Enables Chemoselective Conjugation Under Conditions Incompatible with NHS Ester Biotinylation Reagents

The terminal aldehyde group of Biotin-PEG2-C1-aldehyde enables conjugation via reductive amination or oxime/hydrazone formation under pH conditions (pH 5-9) that differ fundamentally from the reactivity profile of NHS ester-based biotinylation reagents [1]. Specifically, the aldehyde moiety can react with protonated amines at acidic pH (~4), a condition where NHS esters are hydrolytically unstable and ineffective, making aldehyde-functionalized linkers uniquely suitable for certain site-specific biotinylation protocols requiring acidic reaction conditions [1]. Additionally, aldehyde-mediated oxime ligation with aminooxy-functionalized biomolecules proceeds without requiring reducing agents (unlike reductive amination), offering a distinct conjugation pathway not available to amine-reactive NHS esters or thiol-reactive maleimides .

site-specific biotinylation chemoselective ligation aldehyde-amine conjugation

Biotin-(Strept)avidin Binding Affinity Retention Following PEG2-Aldehyde Conjugation: Class-Level Inference from PEG Linker Studies

The inclusion of a PEG spacer between the biotin moiety and the reactive aldehyde group in Biotin-PEG2-C1-aldehyde is designed to mitigate steric hindrance that can impair streptavidin binding when biotin is conjugated directly to a bulky target molecule . Comparative data from PEG linker binding studies indicate that streptavidin binding efficiency is highly dependent on spacer presence and length: a biotin-PEG3 linker achieved approximately 95% streptavidin binding efficiency relative to unconjugated free biotin, whereas a spacer-less biotin (PEG1 equivalent) dropped to approximately 32% binding efficiency due to steric blocking by the conjugated payload [1]. While these specific quantitative data are reported for PEG3 rather than PEG2, the class-level principle that PEG spacers preserve biotin accessibility relative to direct conjugation is well-established [2].

biotin-streptavidin binding PEG spacer effect linker-dependent binding efficiency

Site-Specific Conjugation Capability via Aldehyde Chemistry: Distinguishing from Random Amine-Reactive Biotinylation Approaches

The aldehyde functional group in Biotin-PEG2-C1-aldehyde enables directed conjugation to N-terminal amines or engineered aminooxy/hydrazide functionalities, supporting site-specific labeling strategies that differ fundamentally from random biotinylation using amine-reactive NHS esters [1]. Direct comparative evidence from antibody immobilization studies demonstrates that site-specific biotinylation (achieved via enzyme-mediated conjugation using an NH2-PEG4-biotin linker) yields approximately 1.9 biotins per antibody with oriented immobilization to streptavidin surfaces, resulting in a 3-fold increase in antigen binding capacity compared to random biotinylation (approximately 5 biotins per antibody using NHS-PEG4-biotin linker) [2]. This 3-fold improvement in functional binding capacity translates to enhanced immunoassay sensitivity, with site-specifically immobilized antibodies achieving a detection limit of 9.3 pM for HRP antigen [2]. While Biotin-PEG2-C1-aldehyde differs in linker length (PEG2 vs. PEG4) and conjugation chemistry (aldehyde vs. amine), the underlying principle that aldehyde-mediated, site-directed conjugation can improve functional performance relative to random conjugation strategies supports its selection in applications requiring oriented immobilization.

site-specific antibody biotinylation oriented immobilization immunoassay sensitivity

Biotin-PEG2-C1-aldehyde: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


PROTAC Linker Synthesis Requiring Compact PEG Spacer and Aldehyde Conjugation Handle

Biotin-PEG2-C1-aldehyde is suitable for use as a PEG-based linker in the synthesis of PROTAC (PROteolysis TArgeting Chimera) molecules, where the short PEG2 spacer provides minimal steric bulk between the E3 ligase ligand and target protein ligand while maintaining solubility [1]. The terminal aldehyde group serves as a conjugation handle for attaching to amine- or hydrazide-functionalized ligand precursors. This application scenario is supported by the compound's designation as a PROTAC linker in multiple commercial catalogs and its structural compatibility with PROTAC linker design principles [2].

Site-Specific Biotinylation of Proteins and Antibodies Under Acidic pH Conditions

The aldehyde functionality of Biotin-PEG2-C1-aldehyde enables N-terminal or site-specific protein labeling under acidic conditions (pH ~4-5), where NHS ester-based biotinylation reagents are ineffective due to hydrolysis [1]. This scenario is particularly relevant for protocols requiring selective N-terminal biotinylation in acidic buffers or for labeling proteins that are unstable at neutral to basic pH. The aldehyde group reacts with protonated amines to form a Schiff base intermediate, which can be reduced with sodium borohydride or sodium cyanoborohydride to yield a stable secondary amine linkage [1].

Oriented Antibody Immobilization for Enhanced Immunoassay Sensitivity

Biotin-PEG2-C1-aldehyde can be employed in site-specific antibody conjugation workflows to achieve oriented immobilization on streptavidin-functionalized surfaces [1]. Evidence from site-specific biotinylation studies indicates that oriented immobilization yields up to a 3-fold increase in antigen binding capacity and improved detection limits (9.3 pM) compared to randomly biotinylated antibodies immobilized via NHS ester chemistry [2]. While the cited study used an amine-PEG4-biotin linker, the aldehyde group in Biotin-PEG2-C1-aldehyde offers an alternative conjugation chemistry that may be preferable when aldehyde-specific chemoselectivity is required or when avoiding amine-reactive NHS esters due to their hydrolytic instability or cross-reactivity concerns [1].

Biotinylation of Carbonyl-Containing Biomolecules via Oxime or Hydrazone Ligation

The terminal aldehyde group of Biotin-PEG2-C1-aldehyde reacts chemoselectively with aminooxy or hydrazide functionalities to form stable oxime or hydrazone bonds without requiring reducing agents [1]. This application scenario is relevant for labeling biomolecules that have been modified with aminooxy or hydrazide groups, or for conjugating to natural carbonyl groups present in oxidized glycoproteins or abasic DNA sites. The oxime ligation proceeds under mild aqueous conditions (pH 5-9) and is orthogonal to amine-reactive NHS ester or thiol-reactive maleimide chemistries [1].

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